molecular formula C18H27NO2 B13877961 Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate

Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate

Cat. No.: B13877961
M. Wt: 289.4 g/mol
InChI Key: OOOJLKYFNXOLGM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(4-bromomethyl)azetidine-1-carboxylate with 4-tert-butylphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate is unique due to the presence of the 4-tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C18H27NO2/c1-17(2,3)15-9-7-13(8-10-15)14-11-19(12-14)16(20)21-18(4,5)6/h7-10,14H,11-12H2,1-6H3

InChI Key

OOOJLKYFNXOLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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